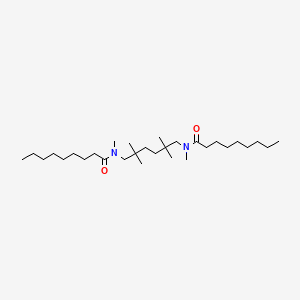
N,N'-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide): is a synthetic organic compound characterized by its unique structure, which includes two amide groups attached to a central hexane chain with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) typically involves the reaction of 2,2,5,5-tetramethylhexane-1,6-diamine with N-methylnonanoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: In biological research, this compound can be used to study the interactions of amide-containing molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the design of novel drug candidates with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The amide groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The central hexane chain provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N’-dibenzyl-N,N,N’,N’-tetramethylhexane-1,6-diaminium dibromide
Comparison: Compared to similar compounds, N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) exhibits unique properties due to the presence of bulky methyl groups and long alkyl chains. These structural features contribute to its enhanced stability, hydrophobicity, and potential for specific interactions with biological targets.
Properties
CAS No. |
54799-07-4 |
|---|---|
Molecular Formula |
C30H60N2O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
N-methyl-N-[2,2,5,5-tetramethyl-6-[methyl(nonanoyl)amino]hexyl]nonanamide |
InChI |
InChI=1S/C30H60N2O2/c1-9-11-13-15-17-19-21-27(33)31(7)25-29(3,4)23-24-30(5,6)26-32(8)28(34)22-20-18-16-14-12-10-2/h9-26H2,1-8H3 |
InChI Key |
XVIWYIZEUQNJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(C)CC(C)(C)CCC(C)(C)CN(C)C(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















